![molecular formula C30H23N5O9 B2485624 (2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate CAS No. 1365255-42-0](/img/structure/B2485624.png)
(2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate
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Description
Synthesis Analysis
The synthesis of complex molecules involving azido, benzoyloxy, dihydropyrimidinyl, and tetrahydrofuran units generally involves multi-step synthetic routes. A relevant synthesis approach could involve the coupling of 5-fluorouracil derivatives with specific amino acid esters under conditions that promote the formation of such intricate structures. For instance, the synthesis of related molecules has been accomplished using coupling agents like N,N-diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), yielding substantial efficiencies (Xiong Jing, 2011).
Scientific Research Applications
Synthesis and Characterization
- Compounds related to (2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate have been synthesized and characterized, providing insights into their structural properties. For example, Xiong Jing (2011) synthesized and characterized similar enantiomers, emphasizing the relevance of the molecular structure in chemical research (Xiong Jing, 2011).
Bioactive Compound Synthesis
- These compounds have been used in the synthesis of bioactive compounds. For instance, F. Valiyev et al. (2010) reported the synthesis of novel dinucleotide analogs using a similar structure, showcasing its potential in creating biologically active molecules (F. Valiyev, V. Abbasov, H. J. Liu, F. Tsai, 2010).
Natural Product Isolation
- Similar structures have been isolated from natural sources, such as Portulaca oleracea L., with potential bioactivities. M. Song et al. (2023) isolated two new natural products with anti-inflammatory and anticholinesterase activities (M. Song, Zheming Ying, Xixiang Ying, Lianqun Jia, Guanlin Yang, 2023).
Antiviral Applications
- Compounds with similar structures have been identified as potent inhibitors of viruses like the influenza virus. Manohar Sharma Vedula et al. (2010) identified a compound with a similar structure as a potent influenza virus inhibitor (Manohar Sharma Vedula, Sreenu Jennepalli, Ratnakar Aryasomayajula, Subhash Reddy Rondla, Madanmohan Reddy Musku, Rathnakar Reddy Kura, Parthasaradhi Reddy Bandi, 2010).
Antitumor Activities
- Derivatives of this compound have shown antitumor activities. Xiong Jing (2011) synthesized derivatives that exhibited selective anti-tumor activities (Xiong Jing, 2011).
properties
IUPAC Name |
[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O9/c31-34-33-30(18-41-26(37)19-10-4-1-5-11-19)24(43-28(39)21-14-8-3-9-15-21)23(42-27(38)20-12-6-2-7-13-20)25(44-30)35-17-16-22(36)32-29(35)40/h1-17,23-25H,18H2,(H,32,36,40)/t23-,24+,25-,30-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCOBFDRFKDIJU-FJRSXGRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate |
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